Bonducellpin D

描述

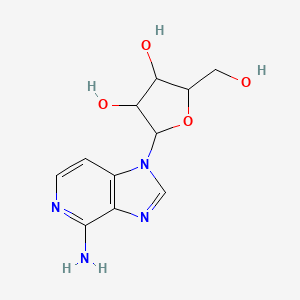

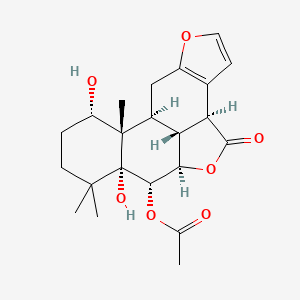

Bonducellpin D is one of the four cassane furanoditerpenes isolated from the roots of Caesalpinia bonduc, alongside bonducellpins A, B, and C. The isolation and identification of these compounds, including their nuclear magnetic resonance (NMR) spectra, have contributed significantly to understanding the chemical diversity and potential biological activities present in the Caesalpinia species. The identification and structural elucidation of bonducellpin D and its analogs were achieved using a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY sequences, allowing for the complete assignment of the 1H- and 13C-NMR spectra (Peter, Tinto, Mclean, Reynolds, & Yu, 1997).

Synthesis Analysis

While specific details on the synthesis of Bonducellpin D are not directly available, the field of synthetic chemistry often employs template-directed synthesis employing reversible imine bond formation. This approach relies on dynamic covalent chemistry (DCC) to construct complex compounds from simple precursors, potentially relevant to the synthesis of structurally complex compounds like Bonducellpin D. Template-directed synthesis enables the preorganization of molecular building blocks into a desired geometry before covalent bond formation, ensuring the production of thermodynamically preferred products through a process that allows for error-checking and proofreading (Meyer, Joiner, & Stoddart, 2007).

科学研究应用

Bonducellpin D首次从Caesalpinia bonduc的根部中分离出来,与其他卡珊呋喃二萜一起,并且其核磁共振光谱已经被表征(Peter, Tinto, Mclean, Reynolds, & Yu, 1997)。

在2020年,Bonducellpin D被确定为SARS-CoV-2主蛋白酶(Mpro)的潜在抑制剂,通过虚拟筛选发现。与对照相比,它显示出更高的结合亲和力,并且对SARS-CoV Mpro和MERS-CoV Mpro表现出广谱抑制潜力,表明其作为药物候选化合物在进一步体外和体内验证中的潜力(Gurung, Ali, Lee, Farah, & Al-Anazi, 2020)。

属性

IUPAC Name |

[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bonducellpin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)